N-(3-(2-Furyl)acryloyl)phenylalanine

Description

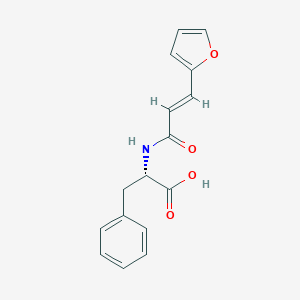

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c18-15(9-8-13-7-4-10-21-13)17-14(16(19)20)11-12-5-2-1-3-6-12/h1-10,14H,11H2,(H,17,18)(H,19,20)/b9-8+/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMRHXUZHXEHBK-VFNNOXKTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C=CC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)/C=C/C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4950-66-7 |

Source

|

| Record name | N-(3-(2-Furyl)acryloyl)phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004950667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Chemical Modifications of N 3 2 Furyl Acryloyl Phenylalanine

Chemical Synthesis of N-(3-(2-Furyl)acryloyl)phenylalanine

The synthesis of N-(3-(2-Furyl)acryloyl)phenylalanine hinges on the formation of a stable amide bond between the carboxyl group of 3-(2-furyl)acrylic acid and the amino group of phenylalanine. A primary challenge in this process is the prevention of racemization at the chiral center of the L-phenylalanine starting material. The choice of synthetic strategy, including the use of protecting groups and coupling reagents, is critical to achieving high yields and purity.

The cornerstone of the synthesis is the coupling reaction to form the central amide linkage. Several established methods in peptide chemistry are adapted for this purpose.

Acyl Chloride Method: A common and direct approach involves the acylation of L-phenylalanine with 3-(2-furyl)acryloyl chloride. This reaction is typically performed in the presence of a base, such as triethylamine or N-methylmorpholine, to neutralize the hydrochloric acid byproduct. This method is analogous to the Schotten-Baumann reaction conditions used for synthesizing similar N-acyl amino acids. researchgate.net

Activated Carboxylic Acid Method: Alternatively, the carboxylic acid of 3-(2-furyl)acrylic acid can be activated in situ using various coupling reagents. This avoids the need to isolate the often-reactive acyl chloride. Commonly employed classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are widely used.

Phosphonium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) facilitate efficient amide bond formation.

Uronium Salts: Reagents like HBTU and HATU are known for their high efficiency and are frequently used in solid-phase peptide synthesis (SPPS).

Acyl Anhydride Method: A patented method utilizes the pre-formed anhydride of 3-(2-furyl)acrylic acid as the acylating agent. This approach has been reported to produce N-(3-(2-furyl)acryloyl) amino acid derivatives in high yields, potentially up to 95%.

These reactions can be carried out using either solution-phase or solid-phase synthesis techniques. In solid-phase peptide synthesis (SPPS), the phenylalanine is first anchored to a solid resin support, allowing for simplified purification by washing away excess reagents and byproducts after each reaction step. peptide.com

| Coupling Method | Activating Agent / Reagent | Key Features | Typical Base Used |

| Acyl Chloride | 3-(2-furyl)acryloyl chloride | Direct acylation; byproduct is HCl. | Triethylamine, N-methylmorpholine |

| Activated Acid | Carbodiimides (DCC, DIC), Phosphonium salts (PyBOP), Uronium salts (HBTU, HATU) | In situ activation of carboxylic acid; wide variety of reagents available. | Diisopropylethylamine (DIEA) peptide.com |

| Acyl Anhydride | 3-(2-furyl)acrylic acid anhydride | Utilizes a pre-formed, activated acylating agent; reported high yields. | N-methylmorpholine |

Maintaining the stereochemical integrity of the L-phenylalanine moiety is paramount, as enzymatic recognition is highly stereospecific. The primary strategy is to use enantiomerically pure L-phenylalanine as a starting material and to select coupling conditions that minimize racemization. The formation of an oxazolone intermediate during carboxyl group activation is a known pathway for racemization, particularly when activating N-acyl amino acids. researchgate.net

Should racemization occur or if the synthesis begins with a racemic mixture (D,L-phenylalanine), chiral resolution techniques would be necessary to separate the desired L-enantiomer from the D-enantiomer. While specific resolution methods for N-(3-(2-Furyl)acryloyl)phenylalanine are not widely documented, general techniques for resolving amino acid derivatives include:

Chiral Chromatography: Separation of enantiomers can be achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase. researchgate.net For instance, stationary phases based on teicoplanin have shown success in separating phenylalanine enantiomers. researchgate.net

Enzymatic Resolution: Enzymes that selectively act on one enantiomer can be used to separate a racemic mixture.

Diastereomeric Crystallization: Reacting the racemic mixture with a chiral resolving agent forms diastereomeric salts, which can often be separated by fractional crystallization due to their different physical properties.

Derivatization Strategies for N-(3-(2-Furyl)acryloyl)phenylalanine Conjugates

The N-(3-(2-furyl)acryloyl)phenylalanine (FAP) moiety serves as a building block for creating longer peptide substrates used in enzyme assays. These derivatives are synthesized by extending the peptide chain from the carboxyl-terminus of the phenylalanine residue.

The synthesis of di- and tripeptides, such as N-(3-(2-Furyl)acryloyl)-Phe-Gly-Gly (FAPGG) or N-(3-(2-Furyl)acryloyl)-Phe-Phe, involves standard peptide synthesis protocols. mdpi.com The general strategy involves two main pathways:

Stepwise Elongation: Starting with N-(3-(2-Furyl)acryloyl)phenylalanine, subsequent amino acids are coupled sequentially to its C-terminus. This requires activation of the phenylalanine carboxyl group.

Fragment Condensation: A pre-synthesized di- or tripeptide (e.g., Phe-Gly-Gly) is acylated at its N-terminus with 3-(2-furyl)acrylic acid or an activated derivative like 3-(2-furyl)acryloyl chloride. This method is often preferred as it can minimize potential side reactions and simplify purification.

These synthetic peptides are crucial for studying the kinetics of enzymes like Angiotensin-Converting Enzyme (ACE), which cleaves the peptide bond between the phenylalanine and glycine (B1666218) residues in FAPGG.

| Peptide Conjugate | Abbreviation | Enzyme Target (Example) | Synthetic Note |

| N-(3-(2-Furyl)acryloyl)-L-phenylalanylglycylglycine | FAPGG | Angiotensin-Converting Enzyme (ACE) mdpi.com | Used as a chromogenic substrate for ACE activity assays. |

| N-(3-(2-Furyl)acryloyl)-Phe-Phe | - | Carboxypeptidase A, Thermolysin | Synthesized by acylating the dipeptide Phe-Phe with 3-(2-furyl)acryloyl chloride. |

| N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala | FALGPA | Collagenase | Designed to mimic the primary structure of collagen. |

Activated ester intermediates provide a stable yet sufficiently reactive form of a carboxyl group, facilitating clean and efficient coupling reactions. This method is particularly valuable in both solution-phase and solid-phase peptide synthesis. google.com The activated ester of an N-protected amino acid is reacted with the free amino group of another amino acid or peptide.

Several types of activated esters have been developed for peptide synthesis and can be applied to the synthesis of FAP conjugates:

Nitrophenyl Esters: p-Nitrophenyl esters are classic activated esters that react with amino groups to form the amide bond, releasing p-nitrophenol as a byproduct. researchgate.net

Pyrazolinone Esters: Enol esters derived from 1-phenyl-pyrazolin-5-one derivatives have been developed as highly crystalline, stable, and self-indicating activating groups for solid-phase synthesis. google.comresearchgate.net Their reaction progress can often be monitored spectrophotometrically. google.com

N-Hydroxysuccinimide (NHS) Esters: NHS esters are widely used due to their good reactivity and the water-solubility of the N-hydroxysuccinimide byproduct, which simplifies purification.

Thiopyridyl Esters: These have also been employed as activated intermediates in peptide synthesis strategies. chemrxiv.org

The use of these intermediates allows for controlled, stepwise peptide elongation under mild conditions, which is crucial for preserving the integrity of complex molecules. google.com

Structural Elucidation of Synthetic Intermediates and Final Products

Confirmation of the chemical structure and purity of N-(3-(2-Furyl)acryloyl)phenylalanine, its intermediates, and its peptide conjugates is achieved through a combination of standard analytical techniques. For related N-acryloyl amino acid derivatives, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) are routinely used. researchgate.netevitachem.com

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of atoms within the molecule. Specific proton and carbon signals can be assigned to the furan (B31954) ring, the acryloyl double bond, the phenylalanine backbone, and the phenyl side chain, confirming the successful formation of the amide bond. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups. Characteristic absorption bands for the amide N-H stretch and C=O stretch (Amide I band), as well as the carboxylic acid O-H and C=O stretches, and the C=C double bond of the acryloyl group, can confirm the structure. researchgate.net

Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental composition.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final product and for separating it from any starting materials or byproducts. evitachem.com Chiral HPLC can be used to confirm the enantiomeric purity. researchgate.net

Melting Point: The melting point is a physical constant that serves as an indicator of purity. A sharp melting point range suggests a pure compound. For N-(3-(2-Furyl)acryloyl)phenylalanine, a melting point of 206 °C has been reported. chemicalbook.com

Spectroscopic Characterization

Spectroscopic methods are fundamental to elucidating the chemical structure of N-(3-(2-Furyl)acryloyl)phenylalanine. Techniques such as Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecule's constitution.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The most significant feature of N-(3-(2-Furyl)acryloyl)phenylalanine for its common applications is its distinct ultraviolet absorption spectrum, conferred by the N-(3-(2-furyl)acryloyl) moiety, which acts as a chromophore. This property is central to its use as a product in spectrophotometric enzyme assays.

The precursor substrate, N-[3-(2-Furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG), is widely used for measuring the activity of Angiotensin-Converting Enzyme (ACE). FAPGG exhibits a maximum absorption band around 340 nm. sorachim.com When ACE hydrolyzes FAPGG, it cleaves the peptide bond between the phenylalanine and glycine residues, releasing N-(3-(2-Furyl)acryloyl)phenylalanine (FAP) and glycylglycine. sorachim.com This enzymatic cleavage leads to a distinct decrease in absorbance at 340 nm. The rate of this decrease is directly proportional to the enzyme's activity and serves as the basis for the kinetic assay. researchgate.net

Table 1: UV-Vis Spectroscopic Data for Related Compounds

| Compound | Wavelength (λmax) | Application |

| N-[3-(2-Furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG) | ~340 nm | Substrate for Angiotensin-Converting Enzyme (ACE) assay sorachim.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of N-(3-(2-Furyl)acryloyl)phenylalanine, providing information on the connectivity and chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. The spectrum would display characteristic signals corresponding to the three main structural components: the furan ring, the acryloyl group, and the phenylalanine residue.

Phenylalanine Moiety : Signals would include aromatic protons in the 7.2-7.4 ppm range, the α-proton adjacent to the nitrogen, and the β-methylene protons.

Furyl Group : Distinct signals for the protons on the furan ring would be present.

Acryloyl Linker : The vinyl protons of the acryloyl group would appear as doublets in the alkene region of the ¹H NMR spectrum.

Table 2: Predicted ¹H NMR Chemical Shift Ranges for N-(3-(2-Furyl)acryloyl)phenylalanine

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl group (C₆H₅) | 7.20 - 7.40 | Multiplet |

| Furan ring protons | 6.40 - 7.60 | Multiplets/Doublets |

| Acryloyl vinyl protons (-CH=CH-) | 6.30 - 7.50 | Doublets |

| Phenylalanine α-proton (-CH(NH)-) | 4.50 - 4.80 | Multiplet |

| Phenylalanine β-protons (-CH₂-Ph) | 3.10 - 3.40 | Multiplet |

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can definitively verify the molecular formula. The analysis confirms the identity of reaction products in enzymatic assays.

For N-(3-(2-Furyl)acryloyl)phenylalanine, the expected molecular ion peak in positive-ion mode electrospray ionization (ESI) would correspond to [M+H]⁺. Fragmentation analysis (MS/MS) would likely show cleavage at the amide bond, yielding fragments characteristic of the phenylalanine and the 3-(2-furyl)acryloyl moieties.

Table 3: Mass Spectrometry Data for N-(3-(2-Furyl)acryloyl)phenylalanine

| Property | Value |

| Molecular Formula | C₁₆H₁₅NO₄ |

| Molecular Weight | 285.29 g/mol |

| Exact Mass | 285.1001 Da |

| Expected Ion [M+H]⁺ | m/z 286.1074 |

Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique used to assess the purity of N-(3-(2-Furyl)acryloyl)phenylalanine and to separate it from reactants and byproducts during synthesis or from other components in a complex mixture, such as an enzyme assay. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of molecule.

A typical RP-HPLC method would involve:

Stationary Phase : A C18 (octadecylsilyl) column, which separates compounds based on hydrophobicity.

Mobile Phase : A gradient elution using a mixture of an aqueous solvent (often with an acid modifier like trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.

Detection : A UV detector set at a wavelength where the furylacryloyl chromophore absorbs strongly (e.g., ~340 nm) ensures sensitive and selective detection.

The purity of the compound is determined by integrating the area of its corresponding peak relative to the total area of all peaks in the chromatogram.

Table 4: Typical RP-HPLC Parameters for Analysis

| Parameter | Description |

| Column | C18, various particle sizes and dimensions |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |

| Elution | Gradient (e.g., 5% to 95% B over a set time) |

| Flow Rate | ~1.0 mL/min |

| Detection | UV Absorbance at ~340 nm |

Enzymatic Activity Studies and Substrate Specificity of N 3 2 Furyl Acryloyl Phenylalanine Derivatives

Angiotensin-Converting Enzyme (ACE) Hydrolysis Mechanisms

Angiotensin-Converting Enzyme (EC 3.4.15.1) is a zinc-dependent metalloprotease and a peptidyl-dipeptide carboxypeptidase. nih.gov Its primary physiological role involves cleaving the C-terminal dipeptide His-Leu from the decapeptide Angiotensin I to form the potent vasoconstrictor Angiotensin II. delta-dp.irsorachim.com It also inactivates the vasodilator bradykinin. nih.govsorachim.com The use of synthetic substrates like FAPGG allows for a more manageable and automated analysis of ACE's hydrolytic activity compared to methods using natural substrates. delta-dp.ir

The hydrolysis of FAPGG by ACE is a widely used method for quantifying the enzyme's activity. trinitybiotech.com The reaction involves the cleavage of FAPGG, which results in a decrease in absorbance at a wavelength of approximately 340 nm. delta-dp.irsorachim.com This change in optical density is directly proportional to the rate of ACE activity, providing a basis for kinetic measurements. trinitybiotech.comresearchgate.net The assay using FAPGG is noted for being faster and requiring fewer steps than assays with other substrates like hippuryl-L-histidyl-L-leucine (HHL). psu.educambridge.org

The kinetic parameters of FAPGG hydrolysis by ACE follow standard Michaelis-Menten behavior. nih.gov The Michaelis-Menten constant (K_m) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and it serves as an inverse measure of the enzyme's affinity for the substrate. libretexts.org A low K_m value indicates a high affinity. libretexts.org The turnover number (k_cat) is the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated, reflecting the enzyme's catalytic efficiency. jumedicine.comnih.gov

Detailed kinetic analysis of FAPGG hydrolysis by rabbit lung ACE determined a K_m of 3.0 x 10⁻⁴ M and a k_cat of 19,000 min⁻¹ at pH 7.5 and 25°C. nih.gov Another study reported a similar K_m value of 2.546×10⁻⁴ M. medchemexpress.com These constants can vary depending on the source of the enzyme and reaction conditions. For instance, K_m values for FAPGG with serum ACE from different species have been reported, showing variations between amphibians and swine. nih.gov

| Enzyme Source | K_m (mM) | k_cat (min⁻¹) | Conditions | Reference |

|---|---|---|---|---|

| Rabbit Lung | 0.30 | 19,000 | pH 7.5, 25°C | nih.gov |

| Not Specified | 0.25 | Not Reported | Not Specified | medchemexpress.com |

| Frog (Rana esculenta) Serum | 0.337 | Not Reported | 37°C | nih.gov |

| Newt (Triturus carnifex) Serum | 0.282 | Not Reported | 37°C | nih.gov |

| Swine Serum | 1.305 | Not Reported | 37°C | nih.gov |

ACE functions as a dipeptidyl carboxypeptidase, cleaving the peptide bond between the antepenultimate and penultimate C-terminal amino acids to release a dipeptide. In the case of FAPGG, ACE catalyzes the hydrolysis of the Phenylalanyl-Glycine bond. medchemexpress.comdelta-dp.irsorachim.comtrinitybiotech.com This enzymatic action yields two products: the furylacryloyl-blocked amino acid N-[3-(2-furyl)acryloyl]-L-phenylalanine (FAP) and the dipeptide Glycylglycine (GG). sorachim.comtrinitybiotech.comnih.gov The formation of these products is what leads to the measurable decrease in absorbance, as the chromophore's environment is altered. delta-dp.irnih.gov

| Substrate | Enzyme | Product 1 | Product 2 | Reference |

|---|---|---|---|---|

| N-[3-(2-Furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG) | Angiotensin-Converting Enzyme (ACE) | N-[3-(2-Furyl)acryloyl]-L-phenylalanine (FAP) | Glycylglycine (GG) | medchemexpress.comdelta-dp.irsorachim.comtrinitybiotech.com |

The rate of FAPGG hydrolysis is sensitive to several experimental factors, including enzyme concentration and the physicochemical conditions of the reaction environment.

Enzyme Concentration : The hydrolysis rate is directly proportional to the concentration of active ACE in the sample. sorachim.com Doubling the enzyme concentration leads to a doubling of the Vmax. jumedicine.com However, the concentration of ACE used in an assay can influence the apparent potency of inhibitors; for example, increasing ACE activity from 155 to 221 units/L resulted in a more than four-fold increase in the apparent IC₅₀ value for the inhibitor Captopril. nih.gov This highlights the necessity of carefully standardizing enzyme levels for reproducible inhibitor screening. nih.gov

Reaction Conditions :

pH : The enzyme exhibits optimal activity within a narrow pH range of 8.0 to 8.3. psu.edunih.govnih.gov The pH-rate profile for ACE suggests the involvement of two ionizable groups on the enzyme with apparent pK values of 5.6 and 8.4 that are critical for catalysis. nih.gov

Temperature : Assays are typically conducted at 37°C to approximate physiological conditions. nih.govnih.gov However, one study comparing amphibian and swine ACE noted a temperature optimum of 45°C. nih.gov

Activators and Inhibitors : ACE is a halide-activated enzyme, with chloride ions (Cl⁻) significantly enhancing its activity. delta-dp.ir Maximal activity has been observed in the presence of 300 mM NaCl. nih.gov Conversely, ions such as phosphate (B84403) can inhibit the enzyme. nih.gov

Substrate Concentration : To ensure the reaction follows zero-order kinetics with respect to the substrate (i.e., the rate is independent of substrate concentration), FAPGG concentrations are typically kept well above the K_m value. psu.edu Concentrations ranging from 0.75 mM to 1.0 mmol/L are commonly used. sorachim.comnih.gov

The catalytic mechanism of ACE involves the specific cleavage of a C-terminal dipeptide from its substrate. nih.gov For FAPGG, the enzyme specifically targets and hydrolyzes the peptide bond between the Phenylalanine and the adjacent Glycine (B1666218) residue. medchemexpress.comtrinitybiotech.com This action is consistent with its classification as a dipeptidyl carboxypeptidase. Studies with inhibitors suggest that binding can occur at sites other than the active catalytic center, inducing conformational changes in the enzyme that lead to inhibition. nih.gov This non-competitive inhibition pattern indicates that allosteric sites may play a role in modulating ACE activity. nih.govnih.gov The general mechanism for peptide bond cleavage involves a nucleophilic attack on the carbonyl carbon of the peptide bond, a process facilitated by the enzyme's active site residues and the essential zinc ion. nih.gov

To fully characterize the utility of the FAPGG assay, its performance has been compared with that of other ACE substrates and inhibitors.

Comparison with other substrates : The activity of ACE towards FAPGG has been compared with its activity on natural substrates like Angiotensin I and Bradykinin. nih.gov Research shows that FAPGG hydrolysis is directly proportional to the conversion of Angiotensin I to Angiotensin II, although the cleavage of FAPGG occurs approximately 30 times faster. nih.gov Another widely used synthetic substrate is Hippuryl-His-Leu (HHL). cambridge.org Comparative studies have shown that the choice of substrate can significantly impact the determined inhibitory potency (IC₅₀) of compounds. researchgate.net For example, the IC₅₀ value for a whey protein digest was nearly five times higher when determined with the FAPGG assay compared to the HHL assay, underscoring the importance of method consistency. researchgate.net

Comparison with inhibitors : The FAPGG assay is a key tool for screening potential ACE inhibitors. medchemexpress.com The well-characterized inhibitor Captopril is often used as a positive control to validate assay performance. medchemexpress.comnih.govnih.gov The assay is also employed to determine the ACE-inhibitory activity of peptides derived from natural sources, such as fish and milk proteins. e3s-conferences.orgresearchgate.net Studies have revealed different modes of inhibition, including non-competitive inhibition, where the inhibitor binds to a site distinct from the substrate-binding site. nih.govnih.gov

Kinetic Analysis of N-[3-(2-Furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG) Hydrolysis by ACE

Thermolysin Catalysis of Furylacryloyl Dipeptide Amides

Thermolysin is a thermostable neutral metalloproteinase that catalyzes the hydrolysis of peptide bonds, with a preference for those containing hydrophobic amino acids. wikipedia.org Furylacryloyl dipeptide amides are commonly used as substrates to study the kinetics and specificity of this enzyme.

The nature of the amino acid residues at the cleavage site of a substrate significantly influences the rate of thermolysin-catalyzed hydrolysis. Studies using a series of furylacryloyl dipeptide amides with different hydrophobic amino acids at the scissile bond have shown that the enzyme's activity can vary widely depending on the specific substrate. nih.govportlandpress.com Thermolysin generally shows a preference for a hydrophobic L-amino acid as the donor of the carbonyl group for the new peptide bond in synthesis reactions, which reflects its specificity in hydrolysis. nih.gov The presence of another hydrophobic residue adjacent to the carbonyl-group donor can further enhance the rate of synthesis, indicating the importance of interactions at multiple subsites of the enzyme. nih.gov

The activity of thermolysin can be remarkably enhanced by the presence of high concentrations (1-5 M) of neutral salts. nih.govportlandpress.comnih.gov This activation is primarily due to an increase in the catalytic rate constant (kcat), while the Michaelis constant (Km) remains largely unaffected. nih.govportlandpress.comnih.gov The degree of activation by a given concentration of NaCl is surprisingly similar for different furylacryloyl dipeptide amide substrates, suggesting that the activation mechanism is not dependent on the hydrophobicity of the amino acid side chains at the cleavage site. nih.govportlandpress.com

The effectiveness of monovalent cations in increasing kcat follows the order Na+ > K+ > Li+. nih.govportlandpress.comnih.gov For other substrates, the order of activation by salts can be LiCl > NaCl > KCl. nih.gov This salt-induced activation is associated with a conformational change in the enzyme, as suggested by absorption difference spectroscopy. nih.gov In addition to salts, four calcium ions are required for the structural stability of thermolysin. wikipedia.org

Microbial Collagenase Activity with N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala (FALGPA)

The chromogenic peptide N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala, commonly known as FALGPA, is a widely used substrate for measuring the activity of collagenases, particularly those from microbial sources. scbt.comsigmaaldrich.com FALGPA is a synthetic peptide that mimics the primary structure of collagen and is effectively hydrolyzed by collagenolytic enzymes. sigmaaldrich.comscientificlabs.co.uk Its utility stems from the furylacryloyl (FA) group attached to the peptide, which allows for direct, continuous spectrophotometric monitoring of enzymatic activity. sigmaaldrich.comsigmaaldrich.com

The assay is particularly suited for bacterial collagenases, such as those produced by Clostridium histolyticum. abcam.com The hydrolysis of the peptide bond in FALGPA by collagenase leads to a decrease in absorbance, which can be measured to quantify enzyme activity. sigmaaldrich.com One unit of collagenase activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of FALGPA per minute at a specific temperature and pH, often 25°C and pH 7.5. sigmaaldrich.com The peptidase domain of clostridial collagenases, which contains the active site, is capable of cleaving FALGPA even in the absence of the accessory collagen-binding domains. nih.gov

Quantification of Collagenolytic Activity in Various Biological Systems

The FALGPA assay provides a versatile method for quantifying collagenase activity in diverse biological contexts. For example, it has been used to measure the enzymatic activity in cultures of Group B Streptococci (GBS). sigmaaldrich.comscientificlabs.co.uk This application is crucial for understanding the pathogenesis of bacteria where collagen degradation is a key step. abcam.com

While FALGPA is primarily used for purified or secreted enzymes, the principle of quantifying collagenolytic activity is also applied to more complex systems like isolated cells. For instance, studies on bone resorption by isolated osteoclasts have utilized assays that measure the release of collagen fragments, demonstrating a correlation between cellular activity and collagenolysis. nih.gov Although this specific example used an ELISA for collagen fragments rather than a FALGPA assay, it illustrates the broader strategy of quantifying enzymatic degradation of extracellular matrix components in cellular systems. nih.gov The FALGPA assay itself is robust and can be adapted to screen for collagenase inhibitors, making it a valuable tool in drug discovery and clinical research. abcam.com

General Principles of Spectrophotometric Assays with N-(3-(2-Furyl)acryloyl)phenylalanine Chromophores

Spectrophotometric assays are a cornerstone of enzyme kinetics, valued for their robustness, low cost, and reproducibility. creative-enzymes.com The use of N-(3-(2-Furyl)acryloyl)phenylalanine and its peptide derivatives as substrates is based on the chromophoric nature of the furylacryloyl (FA) group. This group absorbs light in the ultraviolet range. creative-enzymes.comsandiego.edu

When the FA-peptide substrate is intact, it exhibits a characteristic absorbance spectrum. Upon enzymatic cleavage of a peptide bond within the substrate, the electronic environment of the FA chromophore is altered, leading to a measurable change in its light absorption properties. sigmaaldrich.combuffalostate.edu Typically, the hydrolysis of the substrate results in a decrease in absorbance at a specific wavelength. buffalostate.edu This change in absorbance is directly proportional to the amount of substrate cleaved, allowing researchers to follow the course of the enzymatic reaction over time. creative-enzymes.com

Principles of Continuous Spectrophotometric Monitoring of Enzymatic Reactions (λ ≈ 340 nm)

A key advantage of using furylacryloyl-peptide substrates is the ability to monitor enzymatic reactions continuously. nih.gov The hydrolysis of substrates like FALGPA by collagenase or FAGLA by thermolysin can be followed by measuring the decrease in absorbance at approximately 340-345 nm. sigmaaldrich.comsigmaaldrich.combuffalostate.edu

The principle is straightforward:

The enzyme and substrate are mixed in a cuvette placed within a spectrophotometer set to the monitoring wavelength (e.g., 345 nm for FALGPA). sigmaaldrich.comsigmaaldrich.com

As the enzyme catalyzes the hydrolysis of the substrate, the concentration of the intact chromogenic substrate decreases.

This decrease causes a corresponding drop in the absorbance of the solution over time. sandiego.edubuffalostate.edu

The rate of change in absorbance (ΔA/min) is recorded. This rate is directly proportional to the velocity of the enzymatic reaction. buffalostate.edu

This method allows for the calculation of initial reaction rates, which are essential for determining kinetic parameters such as Km and Vmax. numberanalytics.com The millimolar extinction coefficient of the substrate at the specific wavelength is used to convert the rate of absorbance change into the rate of substrate consumption (e.g., µmoles/min). sigmaaldrich.comsigmaaldrich.com

Development of High-Throughput Screening (HTS) Assays

High-throughput screening (HTS) is essential for modern drug discovery, enabling the rapid testing of thousands of compounds. nih.gov Assays utilizing chromogenic substrates like FALGPA are well-suited for adaptation to HTS formats. nih.gov The simplicity of the spectrophotometric or colorimetric readout allows the assay to be performed in multi-well plates (e.g., 96-well or 1536-well plates), which can be read by automated plate readers. numberanalytics.comnih.gov

The development of such HTS assays involves optimizing conditions for a smaller volume and ensuring the signal-to-noise ratio is sufficient for reliable hit identification. creative-enzymes.com The direct, continuous nature of the assay avoids complex separation or quenching steps, streamlining the workflow. nih.gov This makes it possible to efficiently screen large libraries of small molecules to identify potential inhibitors of proteases like collagenase, which is a valuable strategy for developing new therapeutics. abcam.comnih.gov

Methodological Considerations for Data Reproducibility and Accuracy in Enzymatic Assays

Temperature and pH: Enzyme activity is highly sensitive to changes in temperature and pH. nih.govnumberanalytics.com These must be maintained at optimal and constant levels throughout the assay, for example, using a temperature-controlled spectrophotometer and a suitable buffer system. numberanalytics.com For FALGPA, the optimal pH is around 7.4-7.5. scientificlabs.co.uksigmaaldrich.com

Reagent Purity and Concentration: The purity of the enzyme, substrate, and buffer components is critical. nih.gov Contaminants can interfere with the reaction or the spectrophotometric reading. nih.gov Substrate and enzyme concentrations must be carefully chosen to ensure the reaction rate is measurable and, for kinetic studies, that substrate concentration is not limiting. nih.govnumberanalytics.com

Instrumentation and Calibration: The spectrophotometer must be properly calibrated, and the stability of the light source and detector is crucial for reliable measurements. creative-enzymes.com The choice of wavelength should be optimized to maximize the signal change between substrate and product while minimizing interference from other components in the assay mixture. creative-enzymes.comnih.gov

Linearity and Artifacts: It is essential to confirm that the reaction rate is linear over the measurement period. sandiego.edunih.gov High rates of substrate consumption can lead to non-linearity. sandiego.edu Researchers must also be aware of potential artifacts, such as light absorption by other assay components or compound precipitation, which can produce misleading results. nih.govnih.gov

Adherence to these methodological principles helps ensure that the data generated are accurate, reproducible, and correctly reflect the enzyme's activity. nih.gov

Structure Activity Relationship Sar Analysis of N 3 2 Furyl Acryloyl Phenylalanine Derivatives

Identification of Key Structural Features for Enzyme Recognition and Catalysis

The molecular architecture of N-(3-(2-Furyl)acryloyl)phenylalanine (FAP) presents distinct structural components that are crucial for its recognition and processing by enzymes such as angiotensin-converting enzyme (ACE). The primary features include the N-terminal furylacryloyl group, the central phenylalanine residue, and the amide bond linking them. The compound acts as a substrate for ACE, which catalyzes the hydrolysis of the amide bond. The interaction is highly specific, relying on the precise arrangement of these features to fit within the enzyme's active site.

The key structural components and their hypothesized roles in enzyme interaction are summarized below:

| Structural Feature | Description | Role in Enzyme Recognition and Catalysis |

| Furylacryloyl Moiety | A furan (B31954) ring attached to an acryloyl group. This forms a planar, conjugated system. | Acts as a recognition element and a chromophore, allowing for spectrophotometric monitoring of enzyme activity. bachem.com Its planarity and electronic properties influence binding orientation. |

| Phenylalanine Residue | An alpha-amino acid with a benzyl (B1604629) side chain. | The phenyl group is critical for hydrophobic and potential cation-π interactions within the enzyme's binding pocket, significantly contributing to substrate specificity and affinity. nih.govresearchgate.net |

| Amide Bond | The peptide bond linking the furylacryloyl group and phenylalanine. | This is the primary site of enzymatic cleavage (hydrolysis) for peptidases like ACE. Its stability and accessibility are key to the catalytic process. |

| Carboxyl Group | The C-terminal carboxylic acid of the phenylalanine residue. | Provides a key site for hydrogen bonding and electrostatic interactions with positively charged or polar residues in the enzyme active site. |

Impact of the Furylacryloyl Moiety on Enzyme Active Site Interactions

The N-terminal 3-(2-furyl)acryloyl (FA) group is more than just a passive component; it plays an active role in how the substrate docks within the enzyme's active site. bachem.com The FA group is a chromophoric reporter, meaning its absorbance properties change upon enzymatic cleavage of the substrate, which is a feature widely used in enzyme activity assays. bachem.com

The furan ring, with its heteroatom and aromatic character, can engage in specific interactions with amino acid residues in the active site. These interactions can include hydrogen bonding (via the oxygen atom) and hydrophobic interactions. The conjugated double bond of the acryloyl portion imparts a rigid, planar conformation to this part of the molecule, which can constrain the substrate's orientation upon binding. This rigidity can be crucial for positioning the scissile amide bond correctly for catalysis. In derivatives like N-(3-[2-Furyl]acryloyl)-Phe-Phe, the FA group is a key part of the compound's interaction with enzymes like ACE.

Role of Phenylalanine and Adjacent Amino Acid Residues in Substrate Specificity

The phenylalanine residue is a primary determinant of substrate specificity for many peptidases. In enzymes like phenylalanine hydroxylase, the binding of phenylalanine is a specific event that can trigger allosteric activation. nih.govnih.gov This activation is linked to dimerization of the enzyme's regulatory domains, a process that is highly specific to phenylalanine and a small number of its analogs. nih.gov This suggests that the interactions involving the phenyl side chain are crucial for inducing the necessary conformational changes for enzyme activity. nih.gov

Research on other enzymes and receptors further underscores the importance of phenylalanine. Cation-π interactions, where the electron-rich phenyl ring interacts favorably with a positive charge, have been identified as a major force in agonist binding at certain receptors. nih.govresearchgate.net In the glycine (B1666218) receptor, for example, a specific phenylalanine residue (Phe159) forms a cation-π bond with the amino group of agonists. nih.govresearchgate.net While FAP interacts with different enzymes, the principle remains relevant: the phenyl ring is a key feature for establishing high-affinity binding through such specific non-covalent interactions.

The specificity of enzymes that process phenylalanine-containing substrates is demonstrated by their differential activation by various amino acids and analogs.

Table: Effect of Phenylalanine Analogs on Phenylalanine Hydroxylase (PheH) Activation Data derived from studies on PheH activation, illustrating specificity.

| Compound | Concentration for Activation | Relative Activation Level |

| L-Phenylalanine | 1 mM | High |

| D-Phenylalanine | 10-50 mM | High |

| L-Methionine | 10-50 mM | High |

| L-Leucine | 10-50 mM | Low |

| L-Isoleucine | 10-50 mM | Low |

| L-Alanine | - | No Activation |

| L-Serine | - | No Activation |

This data from studies on PheH shows that while some other large hydrophobic amino acids can activate the enzyme at higher concentrations, the highest affinity and activation are seen with L-phenylalanine, highlighting the precise structural requirements for binding. nih.gov

Conformational Analysis and its Influence on Enzyme Binding

The three-dimensional shape, or conformation, of a substrate is critical for its ability to bind to an enzyme. For N-(3-(2-Furyl)acryloyl)phenylalanine, the flexibility around the single bonds allows it to adopt various conformations. However, upon binding to an enzyme, it is locked into a specific "bioactive" conformation.

Studies on phenylalanine hydroxylase have shown that the binding of phenylalanine induces significant conformational changes in the enzyme. nih.gov This binding event alters the interaction between the enzyme's regulatory and catalytic domains, effectively "switching on" the enzyme. nih.govnih.gov The N-terminal region of the enzyme is thought to act as an inhibitory peptide, and phenylalanine binding causes this region to move, exposing the active site. nih.gov This principle of induced fit, where both substrate and enzyme may change conformation upon binding, is central to understanding the influence of FAP's structure. The ability of the FAP molecule to adopt the correct low-energy conformation to fit into the active site and trigger these changes is a key determinant of its effectiveness as a substrate. The conformational versatility of phenylalanine derivatives is a known factor that influences their crystal structures and interactions. researchgate.net

Rational Design and Synthesis of Analogs for SAR Refinement

Rational design involves creating new molecules based on a known structure-activity relationship to improve a desired property, such as binding affinity or specificity. nih.govmdpi.com For FAP derivatives, this could involve modifying the furylacryloyl group, the phenylalanine residue, or extending the peptide chain.

Key Strategies for Analog Design:

Modification of the Furan Ring: Replacing the furan with other aromatic or heterocyclic rings (e.g., phenyl, thienyl, pyridyl) to probe the importance of the heteroatom and ring size for active site interactions.

Substitution on the Phenyl Ring: Adding substituents (e.g., hydroxyl, amino, nitro groups) to the phenyl ring of phenylalanine to alter its electronic properties and explore potential new hydrogen bonding or electrostatic interactions.

Altering the Amino Acid: Replacing L-phenylalanine with other natural or unnatural amino acids (e.g., tyrosine, tryptophan, cyclohexylalanine) to determine the role of the side chain's size, hydrophobicity, and aromaticity.

Peptide Extension: Synthesizing longer peptide chains, such as N-(3-[2-Furyl]acryloyl)-Phe-Phe or FALGPA (N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala), to explore interactions with extended binding sites in enzymes like collagenase. sigmaaldrich.com

The synthesis of these analogs typically involves peptide coupling chemistry. A common method is the acylation of the desired amino acid or peptide with an activated form of 3-(2-furyl)acrylic acid, such as its acid chloride or anhydride, in the presence of a base. google.com The development of quantitative structure-activity relationship (QSAR) models can further refine this process by correlating structural properties with biological activity, guiding the synthesis of more potent and specific derivatives. mdpi.com

Compound Name Reference Table

| Abbreviation / Trivial Name | Full Chemical Name |

| FAP | N-(3-(2-Furyl)acryloyl)phenylalanine |

| FA-Phe-Phe | N-(3-(2-Furyl)acryloyl)-L-phenylalanyl-L-phenylalanine |

| FALGPA | N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala |

| ACE | Angiotensin-Converting Enzyme |

| PheH | Phenylalanine Hydroxylase |

| N-Acryloyl-L-phenylalanine | (2S)-3-phenyl-2-(prop-2-enoylamino)propanoic acid |

| N-trans-(2-Furyl)acryloyl-L-phenylalanine methyl ester | Methyl (2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoate |

Computational and Biophysical Characterization of N 3 2 Furyl Acryloyl Phenylalanine Enzyme Interactions

Molecular Docking and Molecular Dynamics Simulations of Ligand-Protein Complexes

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the binding of a ligand like N-(3-(2-Furyl)acryloyl)phenylalanine to its target enzyme at an atomic level. plos.org

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For FAP, docking studies would involve placing the molecule into the active site of ACE. The structure of FAP for such simulations can be derived by computationally removing the glycyl-glycine dipeptide from the known substrate FAPGG. nih.gov The docking process would assess various possible conformations and orientations of FAP within the ACE active site, which is known to have two catalytic domains, the N- and C-domains, with the C-domain being the primary target for many inhibitors. plos.org The results would be scored based on the predicted binding affinity, with lower scores typically indicating a more favorable interaction. These simulations would likely show the phenylalanine residue of FAP engaging with hydrophobic pockets within the ACE active site, while the furylacryloyl group forms other key interactions.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be employed to study the dynamic behavior of the FAP-ACE complex over time. plos.orgnih.gov An MD simulation would provide information on the stability of the binding pose predicted by docking. frontiersin.org Key metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms would be analyzed. plos.org A stable RMSD for the complex would suggest that the binding is maintained throughout the simulation. RMSF analysis can highlight flexible regions of the protein and ligand, indicating which parts of the complex are most mobile. Furthermore, MD simulations can reveal the formation and breaking of hydrogen bonds and other non-covalent interactions, providing a more detailed picture of the binding dynamics. nih.gov For instance, simulations on other ACE-peptide complexes have shown that a stable interaction is often characterized by a consistent number of hydrogen bonds throughout the simulation period. nih.gov

Prediction of Binding Energies and Inhibition Constants

A primary goal of computational studies is to predict the strength of the interaction between a ligand and its target protein. This is often expressed as the binding free energy (ΔG_bind) and can be correlated with experimentally determined inhibition constants (Ki) or IC50 values.

Binding Energy Prediction: The binding free energy of the FAP-ACE complex can be estimated using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) approaches applied to the trajectories from MD simulations. nih.govsciopen.com These calculations consider various energy components, including van der Waals forces, electrostatic interactions, and solvation energies. For example, in studies of other peptides with ACE, binding free energies have been calculated to be in the range of -40 to -75 kcal/mol, indicating strong binding. nih.gov The analysis can further dissect the energy contributions of individual amino acid residues in the ACE active site, identifying key residues responsible for the binding of FAP.

Below is a representative table illustrating the types of data that would be generated from such computational analyses, with hypothetical values for FAP based on findings for similar ACE-interacting peptides.

| Computational Parameter | Predicted Value for FAP-ACE Complex | Significance |

| Docking Score | -8.5 kcal/mol | Indicates a strong predicted binding affinity. |

| Binding Free Energy (ΔG_bind) | -55.0 kcal/mol | Quantifies the overall stability of the complex. |

| Predicted Inhibition Constant (Ki) | Micromolar (µM) range | Estimates the inhibitory potency of the compound. |

| Key Interacting Residues | His383, Glu384, His513 | Identifies critical amino acid contacts in the ACE active site. |

Note: The values in this table are illustrative and based on typical results from computational studies of ACE inhibitors.

Correlation of Computational Data with Experimental Kinetic and Binding Studies

A critical aspect of computational modeling is its validation through experimental data. For the FAP-ACE system, this involves comparing the computational predictions with results from kinetic and binding assays.

The primary experimental data for comparison comes from studies on the FAPGG substrate. The Michaelis constant (Km) for the hydrolysis of FAPGG by ACE has been reported to be 0.40 mmol/L. While FAP is the product, its binding affinity as an inhibitor can be experimentally determined and compared with the computationally predicted Ki. A strong correlation between the predicted and experimental values would validate the computational model, giving confidence in its ability to predict the behavior of other similar compounds.

Quantitative Structure-Activity Relationship (QSAR) models represent another avenue for correlating computational and experimental data. nih.govsciopen.comresearchgate.net QSAR studies establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. nih.gov For a set of furylacryloyl-containing peptides, a QSAR model could be developed where descriptors (e.g., electronic properties, hydrophobicity, steric factors) are correlated with their experimentally determined IC50 values for ACE inhibition. Such models can then be used to predict the activity of new compounds, including FAP, and to understand the structural features that are most important for potent inhibition.

Spectroscopic Techniques (e.g., UV-Vis Spectroscopy) for Investigating Enzyme-Substrate Dynamics

Spectroscopic methods are indispensable for the experimental investigation of enzyme kinetics and ligand binding. For the FAP-ACE system, UV-Vis spectroscopy is the most prominent technique used.

The hydrolysis of the FAPGG substrate by ACE results in the formation of FAP and glycyl-glycine. This reaction leads to a detectable change in the ultraviolet absorbance spectrum. Specifically, the cleavage of the peptide bond in FAPGG causes a decrease in absorbance at a wavelength of 340 nm. researchgate.net This change is directly proportional to the rate of the enzymatic reaction.

By continuously monitoring the absorbance at 340 nm over time, a kinetic trace of the reaction can be obtained. From this data, the initial reaction velocity (V0) can be determined. By performing the assay at various concentrations of the FAPGG substrate, key kinetic parameters can be calculated using the Michaelis-Menten equation.

Key Experimental Parameters from UV-Vis Spectroscopy:

| Parameter | Description | Typical Value for FAPGG |

| λmax | Wavelength of maximum absorbance change | 340 nm |

| Km | Michaelis constant, substrate concentration at half Vmax | 0.40 mmol/L |

| Vmax | Maximum reaction velocity | Dependent on enzyme concentration |

| IC50 | Concentration of an inhibitor that reduces enzyme activity by 50% | Varies for different inhibitors |

This spectroscopic assay is not only used to characterize the substrate but is also a cornerstone for screening potential ACE inhibitors. In such assays, the reduction in the rate of FAPGG hydrolysis in the presence of a test compound is measured, allowing for the determination of the compound's IC50 value. Methodological considerations are important, as it has been noted that at FAPGG concentrations above 0.025 mM, the absorbance may not follow the Beer-Lambert law, which can affect the accuracy of the measurements. ibmc.msk.ru

Advanced Research Avenues and Translational Potential in Academic Contexts

Development of Novel Enzymatic Biosensors and Diagnostic Probes

The chromogenic properties of the furylacryloyl group make it an excellent component for the development of optical biosensors and diagnostic probes. The fundamental principle lies in the significant shift in absorbance that occurs upon enzymatic cleavage of a larger, tailored substrate that releases N-(3-(2-Furyl)acryloyl)phenylalanine or a similar chromogenic fragment.

A primary example is the use of N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG) as a substrate for Angiotensin-Converting Enzyme (ACE). numberanalytics.comsigmaaldrich.com The hydrolysis of FAPGG by ACE yields FA-Phe and a dipeptide (glycylglycine). This reaction can be continuously monitored by measuring the decrease in absorbance at 340 nm, providing a direct readout of enzyme activity. sigmaaldrich.com This well-established assay forms the basis for creating more sophisticated diagnostic tools.

Novel biosensors can be designed by immobilizing either the enzyme (e.g., ACE) or the substrate (e.g., FAPGG) onto a solid support coupled with a transducer. For instance, an optical biosensor could feature FAPGG covalently bonded to a surface within a microfluidic chip. When a biological sample containing ACE is passed over the surface, the enzymatic cleavage would release the chromophore, and the change in light absorption could be measured in real-time. Such systems enable high-throughput screening and the quantification of enzyme activity in clinical samples.

| Component | Role in Biosensor | Principle of Detection | Example Analyte |

| Recognition Element | N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG) | Specific substrate for the target enzyme. | Angiotensin-Converting Enzyme (ACE) |

| Transducer | Spectrophotometer / Photodetector | Measures the change in light absorbance at a specific wavelength (e.g., 340 nm) upon substrate hydrolysis. sigmaaldrich.com | |

| Signal Output | Decrease in Absorbance | The rate of change in absorbance is proportional to the enzyme concentration/activity in the sample. | |

| Analyte | Angiotensin-Converting Enzyme (ACE) | The enzyme that catalyzes the reaction. |

This interactive table summarizes the components of a potential diagnostic biosensor based on the FAPGG-ACE system.

Exploration of Novel Therapeutic Targets for N-(3-(2-Furyl)acryloyl)phenylalanine-Based Scaffolds

Scaffolds based on N-(3-(2-Furyl)acryloyl)phenylalanine are instrumental in the discovery and characterization of novel therapeutic targets, primarily by serving as specific substrates for various enzymes implicated in disease. By designing peptides that incorporate the furylacryloyl-phenylalanine motif, researchers can create tools to identify and screen for inhibitors of key enzymes.

The most prominent therapeutic target studied using this scaffold is Angiotensin-Converting Enzyme (ACE), a central enzyme in the renin-angiotensin system that regulates blood pressure. Assays using FAPGG are widely employed in high-throughput screening to identify novel ACE inhibitors for the treatment of hypertension. sigmaaldrich.com

Beyond ACE, these scaffolds have been adapted to probe the activity of other enzymes with therapeutic relevance. By altering the peptide sequence attached to the N-(3-(2-Furyl)acryloyl) moiety, specificity for different proteases can be achieved. This adaptability allows for the investigation of a wide range of targets involved in various pathophysiological processes, from cancer to fibrosis and inflammation. For example, N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala is a known substrate for collagenases, enzymes involved in tissue remodeling and diseases like arthritis and cancer. sigmaaldrich.com Similarly, N-(3-[2-Furyl]acryloyl)-Phe-Phe has been used as a substrate for Cathepsin A.

| Therapeutic Target | Physiological/Pathological Role | Associated Disease Area | Example FA-Phe-Based Substrate |

| Angiotensin-Converting Enzyme (ACE) | Regulates blood pressure by converting angiotensin I to angiotensin II. | Hypertension, Cardiovascular Disease | N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG) sigmaaldrich.com |

| Collagenase | Degrades collagen; involved in extracellular matrix remodeling. sigmaaldrich.com | Cancer, Arthritis, Fibrosis | N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala (FALGPA) sigmaaldrich.com |

| Cathepsin A | A serine carboxypeptidase with protective and catalytic functions. | Lysosomal storage diseases, Cardiovascular disease | N-(3-[2-Furyl]acryloyl)-Phe-Phe |

| Fibroblast Activation Protein α (FAP) | A post-proline cleaving endopeptidase expressed in tissue remodeling. researchgate.net | Cancer (tumor stroma), Liver Fibrosis, Arthritis researchgate.netresearchgate.net | Substrates with Gly-Pro motifs researchgate.net |

This interactive table details various therapeutic targets that can be investigated using N-(3-(2-Furyl)acryloyl)phenylalanine-based substrates.

Mechanistic Enzymology Insights from Tailored Substrates

Tailored substrates like FAPGG are invaluable tools in mechanistic enzymology, allowing researchers to dissect the catalytic mechanisms of enzymes with high precision. The use of an artificial substrate that yields a colored or fluorescent product upon cleavage enables the continuous monitoring of the reaction, which is essential for detailed kinetic analysis. youtube.com

For ACE, the hydrolysis of FAPGG has been studied to determine key kinetic parameters. The reaction follows Michaelis-Menten kinetics, and experiments have established a Michaelis constant (Kₘ) of 0.40 mmol/L and an optimal pH of 8.2 for the hydrolysis reaction. sigmaaldrich.com The Kₘ value provides insight into the affinity of the enzyme for this specific substrate, while the optimal pH reveals information about the ionization state of critical amino acid residues in the enzyme's active site.

By observing the rate of product formation under various conditions (e.g., different substrate concentrations, pH, presence of inhibitors), a detailed picture of the enzyme's catalytic cycle can be constructed. These studies can reveal the rate-limiting steps of the reaction and provide evidence for the roles of specific active-site residues. The simplicity and reliability of monitoring the absorbance change of the furylacryloyl group facilitate these complex mechanistic investigations.

| Parameter | Value/Condition | Significance in Mechanistic Enzymology | Reference |

| Substrate | N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG) | Chromogenic substrate enabling continuous spectrophotometric assay. | sigmaaldrich.com |

| Enzyme | Angiotensin-Converting Enzyme (ACE) | The catalyst being studied. | |

| Detection Wavelength | 340 nm | Wavelength used to monitor the hydrolysis reaction. | sigmaaldrich.com |

| Michaelis Constant (Kₘ) | 0.40 mmol/L | Indicates the substrate concentration at which the reaction rate is half of Vmax; reflects substrate affinity. | |

| Optimal pH | 8.2 | Suggests the required ionization state of active site residues for maximal catalytic efficiency. | sigmaaldrich.com |

This interactive table presents key data from mechanistic studies of ACE using a tailored N-(3-(2-Furyl)acryloyl)phenylalanine-based substrate.

Integration of Omics Data with Substrate-Based Activity Profiling

The true translational potential of N-(3-(2-Furyl)acryloyl)phenylalanine-based substrates is realized when their specific activity readouts are integrated with large-scale 'omics' datasets, such as proteomics and metabolomics. This integrative approach provides a more complete, systems-level understanding of biological processes and disease states.

Proteomics, often using mass spectrometry, can quantify the abundance of thousands of proteins, including enzymes like ACE, across different tissues or conditions. nih.govacs.org However, protein abundance does not always correlate with enzymatic activity, which can be modulated by post-translational modifications or the presence of endogenous inhibitors or activators. acs.orgamanote.com This is where substrate-based activity profiling becomes critical. By using a substrate like FAPGG to measure ACE activity in the same samples analyzed by proteomics, researchers can directly link protein levels to functional output. This can highlight discrepancies where, for instance, ACE protein levels are high but activity is low, pointing to a mechanism of post-translational regulation.

Similarly, metabolomics can identify and quantify hundreds to thousands of small-molecule metabolites in a biological sample, revealing alterations in metabolic pathways. nih.govijdvl.com For example, metabolomic studies might reveal a buildup of phenylalanine in a particular disease state. nih.govijdvl.com By integrating this data with proteomics (to quantify the enzymes in the phenylalanine metabolic pathway) and activity profiling (using tailored substrates for those specific enzymes), a comprehensive model of metabolic dysregulation can be built. This multi-omics approach, anchored by functional enzyme assays, is powerful for identifying disease biomarkers, understanding pathogenic mechanisms, and discovering novel points for therapeutic intervention.

| 'Omics' Technique | Data Provided | Substrate-Based Assay | Integrated Insight |

| Proteomics | Quantifies the abundance of enzymes (e.g., ACE) in a sample. nih.gov | Measures the functional activity of a specific enzyme (e.g., ACE activity using FAPGG). | Correlates protein level with actual function, revealing post-translational regulation and identifying functionally relevant changes. acs.orgamanote.com |

| Metabolomics | Identifies global changes in metabolite levels (e.g., phenylalanine pathway). nih.gov | Provides kinetic data for a key enzyme in the perturbed pathway. | Links a specific enzyme's activity to an observed metabolic phenotype, elucidating the biochemical basis of disease. |

| Activity-Based Protein Profiling (ABPP) | Uses probes to identify the active fraction of many enzymes in a proteome. nih.gov | Offers a highly specific assay for one enzyme of interest identified by ABPP. | Validates and provides detailed kinetic characterization of novel enzyme targets discovered through broader profiling methods. nih.gov |

This interactive table illustrates how integrating omics data with activity profiling using N-(3-(2-Furyl)acryloyl)phenylalanine-based substrates can yield deeper biological insights.

Q & A

Basic Research Questions

Q. What is the role of N-(3-(2-Furyl)acryloyl)phenylalanine in enzymatic assays?

- Methodological Answer : This compound is widely used as a synthetic substrate in spectrophotometric assays for angiotensin-converting enzyme (ACE) and collagenase activity. For ACE, hydrolysis of the substrate (e.g., FAPGG: N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine) generates a detectable absorbance shift at 340 nm due to cleavage into N-(3-(2-Furyl)acryloyl)-phenylalanine and glycyl-glycine . For collagenase, hydrolysis of peptide bonds (e.g., in N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala) is monitored at 345 nm .

Q. How is N-(3-(2-Furyl)acryloyl)phenylalanine synthesized?

- Methodological Answer : While direct synthesis protocols for this compound are not detailed in the provided evidence, analogous acryloyl derivatives (e.g., N-Acryloylphenylalanine) are synthesized via acryloylation of amino acids. A typical procedure involves reacting phenylalanine with acryloyl chloride in a basic aqueous solution under controlled temperature (e.g., 273 K), followed by acidification, filtration, and crystallization . Purification via ethanol recrystallization yields high-purity product.

Q. What techniques are used to characterize its molecular structure?

- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. Key parameters include bond lengths (e.g., C–C = 1.32–1.52 Å) and hydrogen-bonding networks (N–H⋯O, O–H⋯O). Spectroscopic methods like NMR (¹H/¹³C) and FT-IR validate functional groups, while mass spectrometry confirms molecular weight .

Advanced Research Questions

Q. How do you design a kinetic assay using this compound to study ACE inhibitors?

- Methodological Answer :

Substrate Preparation : Dissolve FAPGG in buffer (pH 8.2) to a final concentration of 0.5–1.0 mM.

Assay Conditions : Monitor absorbance at 340 nm continuously. Include inhibitor concentrations (e.g., 0.067–0.4 mM) and control (no inhibitor).

Data Analysis : Calculate Km and Vmax using Lineweaver-Burk plots. For competitive inhibition, Km increases while Vmax remains constant. Catalytic efficiency (Vmax/Km) quantifies inhibitor potency .

Q. How can conflicting Km values for ACE assays using this substrate be resolved?

- Methodological Answer : Discrepancies may arise from variations in substrate purity, temperature (optimal: 37°C), or buffer ionic strength. Validate substrate integrity via HPLC and standardize assay conditions. Cross-reference with established protocols (e.g., Roche ACE Activity Assay) .

Q. What experimental variables affect collagenase activity measurements with this compound?

- Methodological Answer :

- Substrate Concentration : Optimize using Michaelis-Menten kinetics (e.g., 0.1–1.0 mM).

- Temperature : Activity peaks at 25–37°C; deviations alter enzyme stability.

- Inhibitors : Include EDTA (metal chelator) to confirm metalloprotease dependency .

Q. How do hydrogen-bonding interactions stabilize its crystal structure?

- Methodological Answer : In acryloyl derivatives, intermolecular N–H⋯O (2.8–3.0 Å) and O–H⋯O (2.6–2.9 Å) hydrogen bonds form 3D networks. These interactions are critical for crystallographic stability and can be mapped using software like Mercury (CCDC) .

Troubleshooting and Optimization

Q. Why might substrate hydrolysis yield inconsistent absorbance changes?

- Methodological Answer : Potential causes include:

- Photobleaching : Limit light exposure during assays.

- Enzyme Inactivation : Pre-incubate enzyme with stabilizers (e.g., BSA).

- pH Drift : Use buffered systems (e.g., Tris-HCl, pH 8.3) .

Q. How to validate the purity of synthesized N-(3-(2-Furyl)acryloyl)phenylalanine?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.